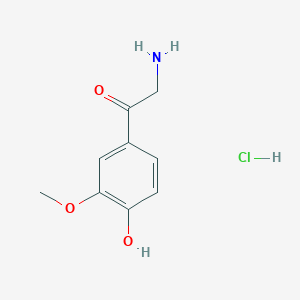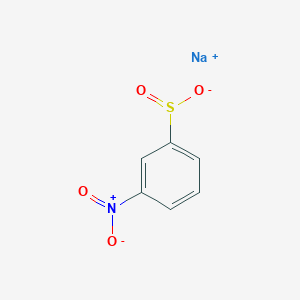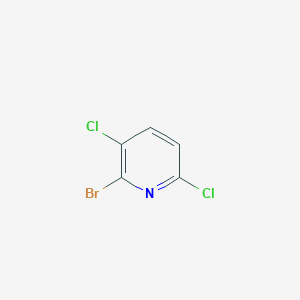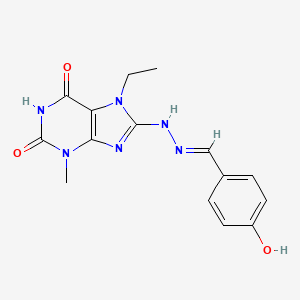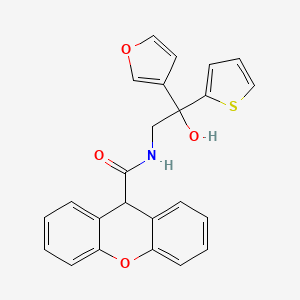
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C24H19NO4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dye-Sensitized Solar Cells
Phenothiazine derivatives, including compounds with structures related to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, have been synthesized and utilized in dye-sensitized solar cells. Research indicates that these derivatives, especially those incorporating furan as a conjugated linker, can significantly improve solar energy-to-electricity conversion efficiency. This improvement highlights the potential of such compounds in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Electrocatalytic and Electrochemical Applications
Studies on heterocyclic acids, including those related to this compound, have demonstrated their potential in electrocatalytic and electrochemical applications. For instance, the electrolysis of related compounds in specific solvents has been shown to produce interesting electroactive materials, suggesting their utility in developing new electrochemical devices or catalysts (P. A. Konstantinov et al., 1971).
Synthesis and Reactivity in Organic Chemistry
The compound and its derivatives are of interest in synthetic organic chemistry, particularly in the synthesis of complex organic structures. Research into similar compounds has led to developments in the synthesis of heterocyclic compounds, contributing to advancements in materials science and pharmaceuticals. Such studies are crucial for the design and synthesis of new organic molecules with potential applications in various fields (А. Aleksandrov et al., 2017).
Antimicrobial Activity
Research on similar heterocyclic compounds has demonstrated significant antimicrobial activity, suggesting the potential of this compound derivatives in developing new antimicrobial agents. These compounds have been tested against a range of pathogenic bacteria and fungi, indicating their potential utility in combating microbial resistance and developing new therapeutic agents (M. Arora et al., 2013).
Electropolymerization and Material Science
The synthesis and characterization of novel donor–acceptor type monomers related to the compound have shown promising results in electropolymerization. These studies contribute to the field of material science by providing insights into the development of new polymeric materials with enhanced optical and electronic properties, which can be used in various applications including optoelectronic devices (Bin Hu et al., 2013).
作用機序
Target of Action
The compound, also known as N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide, is a complex molecule that likely interacts with multiple targetsIt’s known that thiophene and indole derivatives, which are structural components of this compound, have been reported to interact with a wide range of targets . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
For instance, thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . Similarly, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Given the broad range of activities associated with thiophene and indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. These could potentially include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
The presence of thiophene and indole moieties in its structure suggests that it may have good solubility in organic solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of therapeutic properties associated with thiophene and indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels. These could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation.
将来の方向性
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-12-28-14-16)21-10-5-13-30-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXHIDRIFJVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
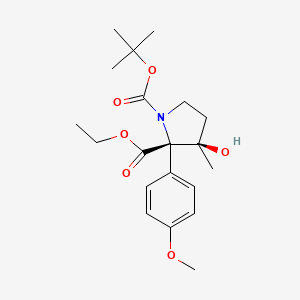
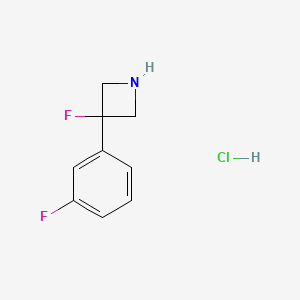
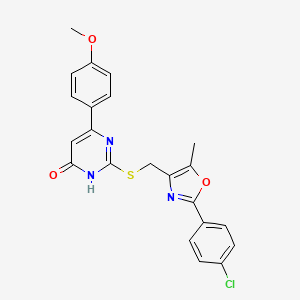

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)


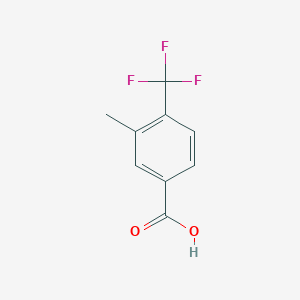
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
